2'-Deoxy-5-hydroxymethylcytidine-5'-triphosphate
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Overview
Description
2'-deoxy-5-hydroxymethyl-CTP is a pyrimidine 2'-deoxyribonucleoside 5'-triphosphate that is 2'deoxycytidine-5'-triphosphate substituted by a hydroxymethyl group at position 5. It derives from a CTP.
Scientific Research Applications
Synthesis and DNA Incorporation
Research on 2'-Deoxy-5-hydroxymethylcytidine-5'-triphosphate (2'-dHMC-TP) often focuses on its synthesis and incorporation into DNA. For example, a study developed an improved synthesis method for 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) phosphoramidite and triphosphate, crucial in 5hmdC-containing DNA synthesis for epigenetic studies (Yang et al., 2022). Another research effort focused on the preparation of 2'-dHMC-TP and its monoglucosyl derivative, which are significant in studying the biosynthesis of bacteriophage DNA (Koerner & Varadarajan, 1960).
Epigenetic Studies
2'-dHMC-TP is essential in epigenetic research, particularly in the study of DNA modifications. It is a key building block in DNA synthesis and can help understand the biological functions and mechanisms of epigenetic modifications.
Drug Development and Viral Research
In the context of drug development and viral research, derivatives of 2'-dHMC-TP have been examined. For instance, studies have explored the inhibition of viral replication enzymes by modified forms of 2'-dHMC-TP, providing insights into potential antiviral therapies (Reichard et al., 1978).
Fluorescence and DNA-Protein Interactions
Innovative applications of 2'-dHMC-TP include the development of solvatochromic fluorescence light-up DNA probes for sensing protein-DNA interactions (Güixens-Gallardo & Hocek, 2021). This is crucial for visualizing and understanding how proteins interact with DNA at a molecular level.
Mutation Studies
The compound is also used in mutation studies, helping to understand how certain DNA modifications lead to genetic mutations, which is vital for understanding diseases and genetic disorders (Fujikawa et al., 1998).
Properties
Molecular Formula |
C10H18N3O14P3 |
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Molecular Weight |
497.18 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N3O14P3/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(25-8)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,6-8,14-15H,1,3-4H2,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19)/t6-,7+,8+/m0/s1 |
InChI Key |
DLHNIFPAUZVLLA-XLPZGREQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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